molecular formula C13H14FN3O2 B7583826 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea

1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea

Cat. No. B7583826
M. Wt: 263.27 g/mol
InChI Key: QSKWORZDOBTWSE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea, also known as DFO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to induce oxidative stress and DNA damage in cancer cells. In Alzheimer's disease, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea binds to amyloid plaques and forms a stable complex that can be detected through imaging techniques.
Biochemical and Physiological Effects
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for imaging and therapeutic applications in neurological diseases. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to have good stability and solubility, which are important properties for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea and develop more potent analogs for anticancer activity. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks with potential applications in catalysis and sensing. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further developed as a fluorescent probe for detecting heavy metal ions in water. In neurological diseases, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further studied as an imaging and therapeutic agent for detecting and treating amyloid plaques.

Synthesis Methods

The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea involves the reaction between 2-fluoroaniline and 3,5-dimethyl-4-isocyanato-oxazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in high purity.

Scientific Research Applications

1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKWORZDOBTWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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